2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide
Description
The compound “2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzyl and phenylethyl groups are attached to the triazole ring. The molecule also contains a thioether (sulfanyl) group and an acetamide group .
Synthesis Analysis
The synthesis of similar N-tert-butyl amides has been described in the literature. A common method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction and can be carried out under solvent-free conditions at room temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring, benzyl group, phenylethyl group, thioether group, and acetamide group all contribute to the overall structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the triazole ring can participate in reactions with electrophiles or nucleophiles. The thioether group can undergo oxidation reactions. The acetamide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions could all influence properties such as solubility, melting point, boiling point, and reactivity .Properties
IUPAC Name |
2-[[4-benzyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-tert-butylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-23(2,3)24-21(28)17-29-22-26-25-20(15-14-18-10-6-4-7-11-18)27(22)16-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWNVOGWJDCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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